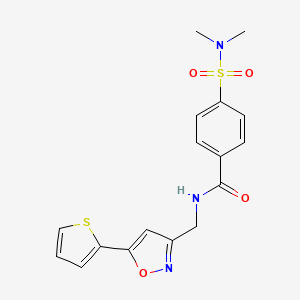

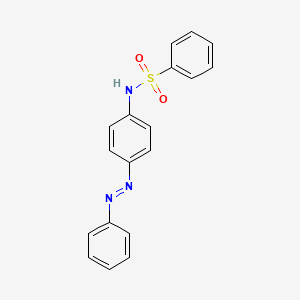

![molecular formula C17H16N2OS2 B2436778 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide CAS No. 896608-79-0](/img/structure/B2436778.png)

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide” is a chemical compound with the molecular formula C18H17N3OS and a molar mass of 323.41 . It is a derivative of thiophene, a sulfur-containing heterocyclic compound .

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a thiazole ring, and a carboxamide group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound has a molar mass of 323.41 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications

Synthesis and Characterization

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide and similar compounds have been extensively studied for their synthesis and potential applications in various fields. One of the foundational aspects of research involves the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate through cyclization processes, showcasing a method to create compounds with potential biological activity (Tang Li-jua, 2015). Another study focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which were further utilized to produce a variety of heterocyclic compounds, indicating the versatility of thiophene derivatives in chemical synthesis (R. Mohareb et al., 2004).

Antimicrobial and Anticancer Applications

Research has also explored the antimicrobial properties of thiazoles and their fused derivatives, with some compounds showing significant activity against bacterial and fungal strains. This opens avenues for the development of new antimicrobial agents leveraging the structural attributes of thiophene-carboxamide derivatives (Wagnat W. Wardkhan et al., 2008). Furthermore, the anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides has shown promising results against various cancer cell lines, highlighting the potential of such compounds in cancer therapy (B. Ravinaik et al., 2021).

Photochemical and Electrochemical Properties

The photochemical behavior of dihydro-1,3-thiazines, including compounds with a 4-methyl group, has been investigated to understand their potential in light-induced applications. Such studies provide insights into the reactivity and stability of thiazine derivatives under photochemical conditions (Shameem H. Bhatia et al., 1998). Additionally, research on electrochemical and electrochromic properties of polycarbazole derivatives incorporating thiophene suggests their applicability in materials science, particularly in developing smart materials and sensors (Bin Hu et al., 2013).

Mechanism of Action

Target of Action

It is known that thiophene and its derivatives, which include this compound, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Mode of Action

It is known that the biological activity of thiophene derivatives can be greatly influenced by the substituents on the thiophene ring . The compound’s interaction with its targets and the resulting changes would depend on these substituents and their chemical properties.

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that this compound may have various effects at the molecular and cellular levels.

Properties

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-4-6-13(7-5-12)17-19-14(11-22-17)8-9-18-16(20)15-3-2-10-21-15/h2-7,10-11H,8-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCHPJUKGKKMJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

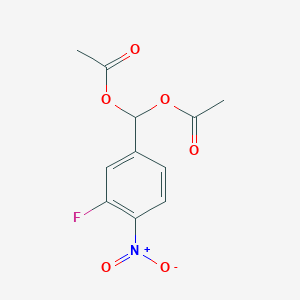

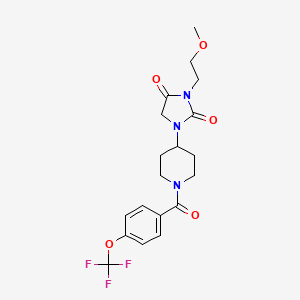

![2-chloro-N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2436695.png)

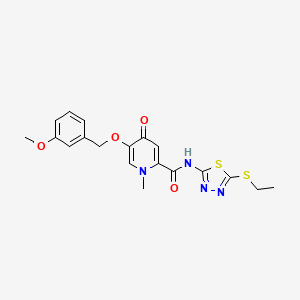

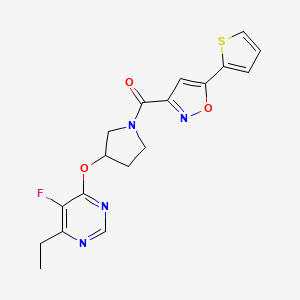

![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)

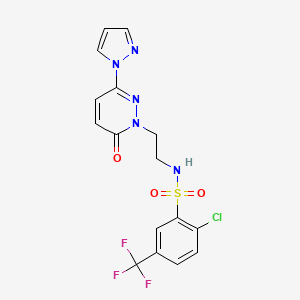

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2436702.png)

![6-[4-(4,6-Dimethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2436703.png)

![Ethyl 3-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B2436712.png)

![6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2436715.png)

![N-[Cyano(cyclohexyl)methyl]quinoline-3-carboxamide](/img/structure/B2436718.png)